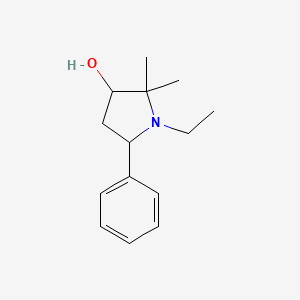
1-Ethyl-2,2-dimethyl-5-phenylpyrrolidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-2,2-dimethyl-5-phenylpyrrolidin-3-ol is a compound belonging to the pyrrolidine family, which is characterized by a five-membered nitrogen-containing ring
Méthodes De Préparation
The synthesis of 1-Ethyl-2,2-dimethyl-5-phenylpyrrolidin-3-ol can be achieved through several synthetic routes. One common method involves the condensation of 2-methyl-2-phenyl succinic acid with 3-aminopropanoic acid. This reaction typically occurs at elevated temperatures around 180°C for about an hour . Another approach involves the functionalization of preformed pyrrolidine rings, such as proline derivatives . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1-Ethyl-2,2-dimethyl-5-phenylpyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Ethyl-2,2-dimethyl-5-phenylpyrrolidin-3-ol has several scientific research applications:
Chemistry: It serves as a versatile intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme interactions and protein binding due to its unique structure.
Industry: It is utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of 1-Ethyl-2,2-dimethyl-5-phenylpyrrolidin-3-ol involves its interaction with specific molecular targets. The pyrrolidine ring allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, influencing biological processes such as cell growth and metabolism .
Comparaison Avec Des Composés Similaires
1-Ethyl-2,2-dimethyl-5-phenylpyrrolidin-3-ol can be compared with other pyrrolidine derivatives such as:
Pyrrolidin-2-one: Known for its use in pharmaceuticals and as a precursor in organic synthesis.
Pyrrolidin-2,5-dione: Exhibits diverse biological activities including antimicrobial and anticancer properties.
Prolinol: Used in asymmetric synthesis and as a chiral auxiliary. The uniqueness of this compound lies in its specific structural modifications, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C14H21NO |
|---|---|
Poids moléculaire |
219.32 g/mol |
Nom IUPAC |
1-ethyl-2,2-dimethyl-5-phenylpyrrolidin-3-ol |
InChI |
InChI=1S/C14H21NO/c1-4-15-12(10-13(16)14(15,2)3)11-8-6-5-7-9-11/h5-9,12-13,16H,4,10H2,1-3H3 |
Clé InChI |
UVHJRYCRDOJDIY-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(CC(C1(C)C)O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Difluoromethyl)benzo[d]oxazole-4-sulfonamide](/img/structure/B12871947.png)
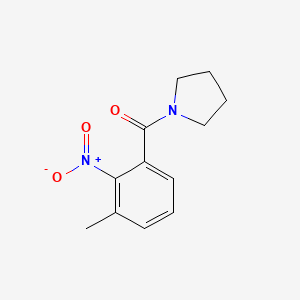
![1,3A,4,6-tetrahydropyrazolo[1,5-c]thiazole-2-carbaldehyde](/img/structure/B12871970.png)
![2-Chloro-1-(2-ethylbenzo[d]oxazol-4-yl)ethanone](/img/structure/B12871974.png)

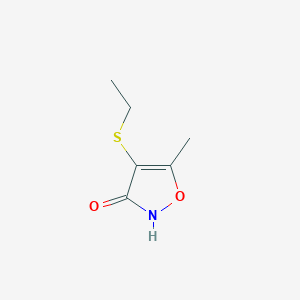
![4-Cyanobenzo[d]oxazole-2-acrylic acid](/img/structure/B12871999.png)


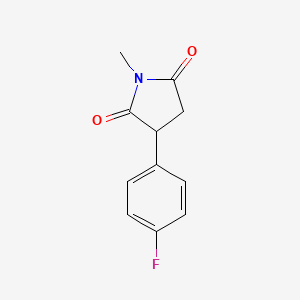
![2-(Hydroxymethyl)benzo[d]oxazole-6-acetonitrile](/img/structure/B12872033.png)
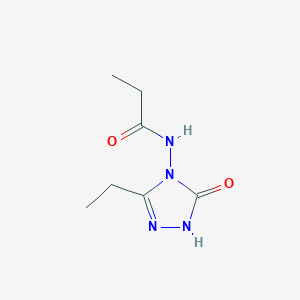
![1,3-Benzenediol, 5-[[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]methyl]-](/img/structure/B12872042.png)

